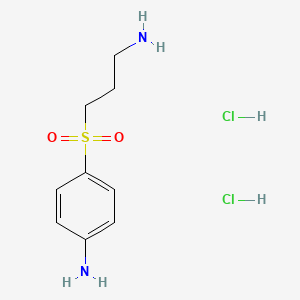

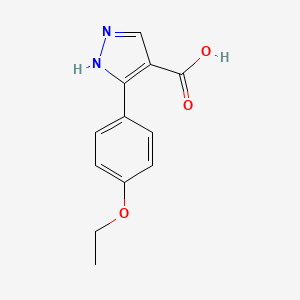

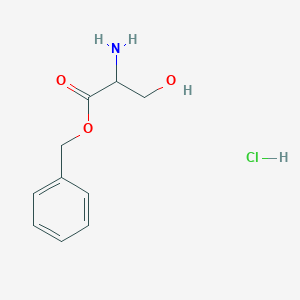

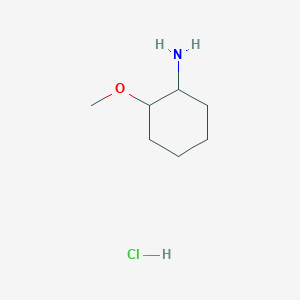

![molecular formula C11H8N4O B3162717 4-甲酰-9-甲基四唑并[1,5-a]喹啉 CAS No. 880105-70-4](/img/structure/B3162717.png)

4-甲酰-9-甲基四唑并[1,5-a]喹啉

描述

4-Formyl-9-methyltetrazolo[1,5-a]quinoline is a derivative of quinoline . Quinoline is a heterocyclic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods. Traditional synthetic techniques require the utilization of costly and severe conditions, such as high temperatures and low yielding . Nowadays, researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment . The green pathway for the synthesis of quinoline derivatives was described in this review article, and it was proven to be significantly more effective than traditional methods .

Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It is also known as benzopyridine, 1-benzazine, and benzazine .

Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions. For example, 4-Benzimidazol-2-yl tetrazolo[1,5-a] quinoline derivatives were synthesized by the reaction of tetrazolo[1,5-a] quinoline-4-carbaldehyde and o-phenylenediamine in the presence of an organo catalyst p-TsOH via microwave irradiation .

Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

科学研究应用

新型化合物合成

研究人员已经开发了合成四唑并[1,5-a]喹啉新衍生物的方法,重点关注它们在药物化学中的潜在应用。例如,新型 4-苯乙烯基四唑并[1,5-a]喹喔啉衍生物已被合成作为有效的抗惊厥药,展示了四唑并[1,5-a]喹啉支架在生成具有显着生物活性的化合物中的效用 (Wagle、Adhikari 和 Kumari,2009 年)。这证明了该化合物在开发神经系统疾病治疗剂中的相关性。

在生物活性剂合成中的应用

另一项研究重点介绍了以四唑并[1,5-a]喹啉部分为特色的新型噻唑烷酮类似物的微波辅助合成。对这些化合物进行了体外抗氧化、抗菌和抗真菌活性评估,表明四唑并[1,5-a]喹啉骨架在开发多种生物活性剂中的多功能性 (Adhikari、Kalluraya、Sujith、Gouthamchandra 和 Mahmood,2012 年)。

抗惊厥活性

4-苯乙烯基四唑并[1,5-a]喹喔啉衍生物的抗惊厥活性进一步强调了四唑并[1,5-a]喹啉衍生物在开发新型抗惊厥药物中的潜力。这些化合物已在体内进行测试,其中一些在筛选测试中显示出有希望的结果,突出了它们作为癫痫治疗剂的潜力 (Wagle、Adhikari 和 Kumari,2009 年)。

细胞毒性和分子对接研究

还对 9-取代的 5-苯乙烯基四唑并[1,5-c]喹喔啉衍生物的合成和评估进行了研究,以了解其对癌细胞系的细胞毒性。这包括对其分子对接的研究,提供了对其潜在作用机制的见解。此类研究对于开发新的抗癌药物至关重要,展示了该化合物在肿瘤学中的效用 (Mphahlele、Gildenhuys 和 Parbhoo,2017 年)。

未来方向

The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

作用机制

Target of Action

The primary targets of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline are pathogenic strains including both Gram-positive and Gram-negative bacteria, as well as some fungal organisms . These include Bacillus subtilis , Clostridium tetani , Streptococcus pneumoniae , Escherichia coli , Salmonella typhi , Vibrio cholerae , Aspergillus fumigatus , and Candida albicans . The compound interacts with these organisms, disrupting their normal functions and leading to their elimination.

Mode of Action

It’s known that the compound has been synthesized by reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde and o-phenylenediamine . This suggests that the compound might interact with its targets by binding to certain proteins or enzymes within the organisms, thereby inhibiting their normal functions .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound likely disrupts essential biochemical pathways in the target organisms, such as dna replication, protein synthesis, or cell wall synthesis, leading to their death .

Result of Action

The result of the action of 4-Formyl-9-methyltetrazolo[1,5-a]quinoline is the elimination of the target organisms. In in vitro antimicrobial screening, the compound demonstrated significant activity against a Gram-positive bacteria Bacillus subtilis . This suggests that the compound is effective in killing or inhibiting the growth of these organisms.

属性

IUPAC Name |

9-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c1-7-3-2-4-8-5-9(6-16)11-12-13-14-15(11)10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTLPPPJCLUKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C3=NN=NN23)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

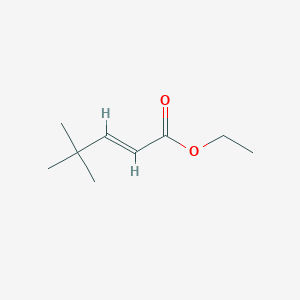

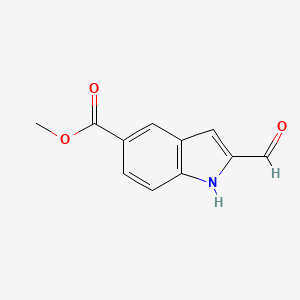

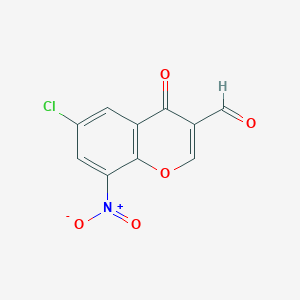

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)